trans-Zeatin-d5 N9-glucoside
Description
Overview of Cytokinins as Phytohormones and Their Derivatives
Cytokinins (CKs) are a class of phytohormones that play a pivotal role in a myriad of processes in plant growth and development. nih.gov These include cell division, shoot and root development, organ formation, chlorophyll (B73375) biosynthesis, and nutrient translocation. nih.gov The fundamental structure of a cytokinin is a molecule of N6-substituted adenine (B156593). nih.gov Naturally occurring cytokinins, such as trans-zeatin (B1683218) (tZ), cis-zeatin (B600781) (cZ), dihydrozeatin (DHZ), and N6-(Δ2-isopentenyl)adenine (iP), are distinguished by the nature of their N6-side chain. nih.gov
To maintain hormonal balance, plants employ various metabolic pathways to regulate the levels of active cytokinins. cas.cz One such crucial mechanism is conjugation, where a molecule, often a sugar, is attached to the cytokinin. This can occur at different positions on the adenine ring (N3, N7, or N9) or on the side chain (O-glucosylation), leading to a diverse array of cytokinin derivatives. nih.gov These modifications, particularly N-glucosylation, have a profound impact on the activity, transport, and storage of cytokinins within the plant. nih.govcas.cz
Historical Perspectives on Cytokinin N-Glucosides: From Perceived Inactivity to Dynamic Roles in Plant Homeostasis
Cytokinin N-glucosides were first identified in plant tissues in the early 1970s and were for a long time considered to be biologically inactive, terminal products of cytokinin metabolism. frontiersin.orgnih.gov This perception was largely based on their inability to activate cytokinin receptors directly and their resistance to degradation by enzymes that cleave the side chain of active cytokinins. frontiersin.orgresearchgate.net The formation of N-glucosides, particularly N7- and N9-glucosides, was viewed as an irreversible deactivation mechanism, a way for the plant to permanently remove excess active cytokinins. frontiersin.orgnih.gov
However, recent research has challenged this long-held belief, revealing a more dynamic and complex role for these conjugates in plant homeostasis. nih.govresearchgate.net Studies have shown that trans-Zeatin N-glucosides can be metabolized back to the active free-base form, trans-Zeatin, in plants like Arabidopsis thaliana. cas.czauburn.eduresearchgate.net This suggests that N-glucosylation may, in some contexts, be a reversible process, allowing these compounds to act as a form of storage that can be reactivated when needed. researchgate.netauburn.edu This reconversion ability indicates that N-glucosides are not merely inactive end-products but are integral to the intricate network that manages cytokinin levels. nih.govresearchgate.net Furthermore, the levels of cytokinin N-glucosides have been observed to change during different developmental stages and in response to environmental cues, underscoring their active participation in plant life. nih.gov
Significance of Stable Isotope-Labeled Cytokinins, Including trans-Zeatin-d5 N9-Glucoside, in Advanced Plant Science Research
The accurate quantification of phytohormones in plant tissues is a significant analytical challenge due to their low concentrations and the complexity of the plant matrix. uni-goettingen.de The advent of stable isotope-labeled standards, such as deuterated compounds, has been a major breakthrough in this field. uni-goettingen.deoup.com this compound is a prime example of such a tool, serving as an internal standard for the precise measurement of its naturally occurring, non-labeled counterpart, trans-Zeatin N9-glucoside. ashs.orgtheses.cz
The use of deuterated standards like this compound is crucial for quantitative analysis using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). uni-goettingen.deoup.comashs.org Because these labeled compounds have nearly identical chemical and physical properties to the endogenous hormones, they behave similarly during extraction, purification, and analysis. oup.com This allows for the correction of any sample loss during preparation, leading to highly accurate and reproducible quantification. uni-goettingen.deoup.com The incorporation of five deuterium (B1214612) atoms (d5) in this compound provides a distinct mass shift that is easily detectable by the mass spectrometer, enabling clear differentiation from the unlabeled analyte. ashs.org This precision is indispensable for studying the subtle but significant changes in hormone concentrations that underpin plant development and responses to the environment. nih.gov
| Application of Deuterated Standards in Phytohormone Analysis | Description | Key Advantage |
| Quantitative Analysis | Used as internal standards in mass spectrometry-based methods (e.g., LC-MS/MS) to accurately measure endogenous hormone levels. | Corrects for sample loss during extraction and analysis, ensuring high accuracy and reproducibility. uni-goettingen.deoup.com |
| Metabolic Studies | Employed as tracers to follow the metabolic fate of a specific hormone within the plant, identifying conversion pathways and rates. | Allows for the unambiguous tracking of the labeled molecule and its metabolites. |
| Transport Studies | Utilized to investigate the movement of hormones between different tissues and organs. | Enables differentiation between the applied, labeled hormone and the endogenous, unlabeled pool. |
Current Research Gaps and the Importance of Comprehensive Analysis of trans-Zeatin N9-Glucoside in Academic Studies
Despite the revised understanding of cytokinin N-glucosides as dynamic metabolic intermediates, several knowledge gaps remain. While the conversion of trans-Zeatin N9-glucoside back to its active form has been demonstrated, the specific enzymes responsible for this de-conjugation in many plant species are yet to be fully identified and characterized. researchgate.net The regulation of both the formation (N-glucosylation) and breakdown (de-glucosylation) of trans-Zeatin N9-glucoside under different physiological and environmental conditions is also an area requiring further investigation. cas.cz
Furthermore, it is not yet clear whether trans-Zeatin N9-glucoside itself possesses any biological activity, independent of its conversion to trans-Zeatin. researchgate.net Most studies have focused on its role as a precursor, but the possibility of it having a direct signaling role cannot be entirely dismissed without further research. researchgate.net Comprehensive analysis of trans-Zeatin N9-glucoside, facilitated by tools like this compound, is therefore crucial. Such studies will not only enhance our fundamental understanding of cytokinin homeostasis but could also open new avenues for the agricultural and biotechnological manipulation of plant growth and stress tolerance. The lack of readily available and cost-effective methods for the large-scale quantification of these compounds can also be a limiting factor in some research contexts. frontiersin.org
Structure
3D Structure
Properties
Molecular Formula |
C16H23N5O6 |
|---|---|
Molecular Weight |
386.41 g/mol |
IUPAC Name |
(2S,4S,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4,4,4-trideuterio-3-[dideuterio(hydroxy)methyl]but-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2+/t9-,11?,12-,13?,16+/m0/s1/i1D3,4D2 |
InChI Key |
VYRAJOITMBSQSE-GOEOMAQLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H](C([C@@H](O3)CO)O)O)O)/C([2H])([2H])O |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |
Origin of Product |
United States |
Synthesis and Derivatization of Trans Zeatin D5 N9 Glucoside for Research Applications
Principles of Deuteration in Phytohormone Analogs
Deuteration is the process of replacing hydrogen atoms in a molecule with their heavier, stable isotope, deuterium (B1214612) (D). clearsynth.com This substitution creates a molecule that is chemically very similar to its non-deuterated counterpart but has a higher molecular weight. clearsynth.com This mass difference is the key to its utility in analytical chemistry, particularly in mass spectrometry (MS). clearsynth.comscioninstruments.com
In the context of phytohormone analysis, deuterated analogs, such as trans-Zeatin-d5 N9-glucoside, serve as ideal internal standards. clearsynth.comscioninstruments.com When analyzing complex biological samples, various factors can introduce variability and affect the accuracy of measurements. These can include sample loss during preparation, fluctuations in instrument performance, and matrix effects where other components in the sample interfere with the detection of the target analyte. scioninstruments.comresearchgate.net
By adding a known amount of a deuterated internal standard to the sample at the beginning of the analytical process, these variations can be corrected. texilajournal.com Since the deuterated standard has nearly identical chemical and physical properties to the natural hormone, it behaves similarly throughout the extraction, purification, and analysis steps. researchgate.netscispace.com However, due to its increased mass, it can be distinguished from the endogenous, non-deuterated hormone by the mass spectrometer. clearsynth.com This allows researchers to calculate the ratio of the natural hormone to the internal standard, providing a highly accurate and precise quantification of the phytohormone concentration in the original sample. texilajournal.com
The use of deuterium labeling has several advantages:
Improved Accuracy and Precision: It compensates for sample loss and matrix effects, leading to more reliable quantitative data. clearsynth.comtexilajournal.com
Enhanced Specificity: The mass difference allows for clear differentiation between the analyte and the internal standard. clearsynth.com
Co-elution: In chromatographic methods like liquid chromatography-mass spectrometry (LC-MS), the deuterated standard co-elutes with the analyte, meaning they travel through the separation column at the same rate, which is crucial for accurate correction of matrix effects that can vary with retention time. researchgate.nettexilajournal.com
Laboratory-Scale Production and Isotopic Purity of this compound
The laboratory synthesis of this compound involves a multi-step process. One reported method for creating penta-deuterated zeatin derivatives involves the condensation of 6-chloropurine (B14466) with 4-hydroxy-3-methyl-2-butenylamine-d5, which is derived from acetone-d6. nih.gov For the N9-glucoside, this would be followed by a glycosylation step, attaching the glucose moiety to the N9 position of the purine (B94841) ring. The resulting isotopic purity of these compounds has been reported to be approximately 96% for penta-deuterated forms. nih.gov Another source indicates a purity of ≥99% for deuterated forms (d1-d5) of trans-Zeatin-d5. caymanchem.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C16H18D5N5O6 | usbio.net |
| Molecular Weight | 386.41 g/mol | usbio.net |
| Synonym | (2S,4S,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4,4,4-trideuterio-3-[dideuterio(hydroxy)methyl]but-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol | cymitquimica.comlgcstandards.com |
Application of this compound as an Internal Standard in Quantitative Methodologies
This compound is specifically designed for use as an internal standard in the quantitative analysis of cytokinins, a class of plant hormones. caymanchem.comusbio.net The most common and powerful analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.orgnih.govresearchgate.net This method offers high sensitivity and selectivity, allowing for the detection and quantification of phytohormones at very low concentrations, often in the femtomole to picomole range. bibbase.orgnih.govnih.gov
The process typically involves the following steps:
Sample Preparation: A known amount of the deuterated internal standard, such as this compound, is added to the plant tissue sample. nih.gov
Extraction and Purification: The phytohormones, along with the internal standard, are extracted from the plant matrix. nih.gov This is often followed by purification steps, such as solid-phase extraction (SPE) and immunoaffinity chromatography, to remove interfering substances. bibbase.orgnih.gov
LC-MS/MS Analysis: The purified extract is injected into an LC-MS/MS system. The liquid chromatography component separates the different cytokinin species, and the tandem mass spectrometer detects and quantifies both the endogenous (natural) cytokinin and its corresponding deuterated internal standard. frontiersin.orgnih.gov
The quantification is based on the isotope dilution method, where the ratio of the signal from the endogenous compound to the signal from the known amount of the added deuterated standard is used to calculate the absolute concentration of the phytohormone in the original sample. researchgate.net This approach effectively corrects for any losses during sample preparation and for variations in instrument response, ensuring highly accurate and reproducible results. texilajournal.comlcms.cz
| Finding | Analytical Technique | Key Outcome | Source |
|---|---|---|---|
| Quantification of cytokinins in tobacco plants | Mass Spectrometry with deuterium-labeled standards | Enabled quantitation of zeatin, ribosylzeatin, N6-isopentenyladenosine, and 2-methylthio-ribosylzeatin. | nih.gov |
| Validated method for phytohormone quantification in Arabidopsis thaliana | LC-MS/MS with deuterated standards | Achieved high precision and accuracy with errors and standard deviations below 15%. | frontiersin.orgnih.gov |
| Analysis of cytokinins in poplar leaves and tobacco cell cultures | LC-MS with immunoaffinity purification | Detection limits for cytokinins were in the range of 10-50 fmol. | bibbase.orgresearchgate.net |
| High-throughput analysis of cytokinins in plant tissues | UPLC-MS/MS with immunoextraction | Detection limit for most cytokinins was close to 1 fmol. | nih.gov |
Hydrolysis and Deconjugation of trans-Zeatin (B1683218) N9-Glucosides
Contrary to the long-held belief that N-glucosylation is an irreversible inactivation step, recent evidence demonstrates that trans-zeatin N-glucosides can be hydrolyzed back to their active base form.
While the enzymes responsible for the cleavage of trans-zeatin N-glucosides in Arabidopsis have not yet been definitively identified, a maize enzyme, Zm-p60.1, has been shown to hydrolyze tZ N9-glucoside in vitro, although it did not act on tZ N7-glucoside. nih.govfrontiersin.org This suggests that distinct enzymatic mechanisms for managing N-glucosides may exist between different plant species. frontiersin.org The inability of general β-glucosidases to efficiently cleave N7- and N9-glucosides further points towards the existence of specific glucosidases for this purpose. nih.gov The identification of these putative glucosidases is a key area of ongoing research to fully understand cytokinin metabolic interconversions. frontiersin.org
Several studies have now confirmed the in vivo conversion of trans-zeatin N9-glucoside to the active trans-zeatin base. In 14-day-old Arabidopsis thaliana seedlings, exogenously applied tZ N9-glucosides were efficiently metabolized to the tZ base. researchgate.netnih.gov This conversion was observed within a short time frame, indicating an active and efficient enzymatic process. frontiersin.org This finding challenges the traditional view of N-glucosides as solely irreversible deactivation products. researchgate.netnih.gov Interestingly, this rapid conversion appears to be specific to zeatin-type cytokinins, as N-glucosides of isopentenyladenine (iP) were not converted back to their active base form under similar conditions. frontiersin.orgresearchgate.netnih.gov
| Cytokinin N-Glucoside | Conversion to Active Base in Arabidopsis |
| trans-Zeatin N9-glucoside (tZ9G) | Yes |
| trans-Zeatin N7-glucoside (tZ7G) | Yes |
| Isopentenyladenine N9-glucoside (iP9G) | No |
| Isopentenyladenine N7-glucoside (iP7G) | No |
Studies on the hydrolysis of trans-zeatin N-glucosides have revealed differences in their processing within plants. In Arabidopsis seedlings, both tZ N7- and N9-glucosides are efficiently converted to the tZ free base. frontiersin.org However, in monocotyledonous maize, there appears to be a substrate preference, with the Zm-p60.1 enzyme hydrolyzing tZ N9-glucoside but not tZ N7-glucoside in vitro. nih.govfrontiersin.org This suggests that the metabolic pathways and enzymatic specificities for N-glucoside deconjugation can differ between plant species. The rapid in vivo conversion of both N7- and N9-glucosides of trans-zeatin in Arabidopsis indicates that both can serve as readily available sources of active cytokinin. frontiersin.orgresearchgate.netnih.gov
Q & A
Q. Q. What critical limitations exist in current models of trans-Zeatin-d5 N9-glucoside transport and compartmentalization in plants?
- Methodological Answer : Existing models rely on radiolabeled tracers (e.g., ³H-zeatin), which lack specificity for glucosides. Develop transgenic lines expressing fluorescently tagged glucoside transporters or use X-ray crystallography to resolve binding sites. Compare phloem exudates from wild-type and transporter mutants .
Q. Q. How can multi-omics integration advance understanding of trans-Zeatin-d5 N9-glucoside signaling networks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
